molecular formula C12H15NO5 B8353231 Methyl 4-acetylamino-3-(2-hydroxyethoxy)benzoate

Methyl 4-acetylamino-3-(2-hydroxyethoxy)benzoate

Cat. No. B8353231
M. Wt: 253.25 g/mol
InChI Key: QYGNNMAPJKLLJV-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

To methyl 4-amino-3-(2-hydroxyethoxy)benzoate (2.98 g, 0.0141 mol) dissolved in dichloromethane (200 mL) was added acetic anhydride (1.49 mL, 0.0156 mol) and pyridine (1.34 mL, 0.0156 mol). After stirring for 3 h at room temperature, thin-layer chromatographic analysis (SiO2, ethyl acetate) showed disappearance of the starting material along with the appearance of a new lower-running spot (Rf =03) indicating the reaction was complete. The reaction was poured into water (70 mL) and the organic layer washed three times with water (50 mL). The organic layer was concentrated and then dried in vacuo. Thin-layer chromatographic analysis (SiO2, ethyl acetate) showed formation of some material as a higher-running spot (Rf =0.8) in addition to the product. Methanol (50 mL) and a catalytic amount of sodium methoxide was added to the residue. After 1 h, thin-layer chromatographic analysis (SiO2, ethyl acetate) showed only the desired product. The solution was neutralized with H+ resin, filtered, and then concentrated. The residue was recrystallized from ethyl acetate to give 1.88 g (53%) of methyl 4-acetylamino-3-(2-hydroxyethoxy)benzoate as an off-white solid.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step Two
Quantity
1.34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:12][CH2:13][CH2:14][OH:15].[C:16](OC(=O)C)(=[O:18])[CH3:17].N1C=CC=CC=1.C(OCC)(=O)C>ClCCl.O>[C:16]([NH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:12][CH2:13][CH2:14][OH:15])(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
2.98 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)OCCO
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.49 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.34 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer washed three times with water (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
ADDITION
Type
ADDITION
Details
in addition to the product
ADDITION
Type
ADDITION
Details
Methanol (50 mL) and a catalytic amount of sodium methoxide was added to the residue
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C(=O)OC)C=C1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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